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Abstract

Methyl 2-formyl-4-methylbenzoate is a substituted aromatic compound of interest in synthetic
organic chemistry. As a trifunctional molecule featuring an ester, an aldehyde, and a methyl
group on a benzene ring, its structural confirmation relies heavily on modern spectroscopic
techniques. Due to the limited availability of published experimental spectra for this specific
compound, this guide provides a comprehensive, in-depth analysis of its predicted
spectroscopic characteristics. Leveraging established principles of nuclear magnetic resonance
(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside empirical data from
structurally analogous compounds, this document serves as an authoritative reference for
researchers engaged in the synthesis and characterization of polysubstituted aromatic
systems.

Introduction and Molecular Structure

Methyl 2-formyl-4-methylbenzoate (C10H1003, Molar Mass: 178.18 g/mol ) possesses a
unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule
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contains a methyl ester group (-COOCHS3) at position C1, a formyl (aldehyde) group (-CHO) at
C2, and a methyl group (-CHs) at C4. The interplay of these substituents—two electron-
withdrawing groups (ester, aldehyde) and one electron-donating group (methyl)—governs the
electronic environment of the aromatic ring and dictates the chemical shifts, coupling constants,
and vibrational frequencies observed in its spectra. This guide will elucidate the predicted data
from 'H NMR, 3C NMR, IR, and MS analyses, providing the rationale behind each prediction.

Figure 1: Structure of Methyl 2-formyl-4-methylbenzoate with atom numbering.

Predicted Proton Nuclear Magnetic Resonance (*H
NMR) Spectroscopy

The *H NMR spectrum provides critical information about the electronic environment and
connectivity of protons. For Methyl 2-formyl-4-methylbenzoate, we anticipate five distinct
signals: one for the aldehyde proton, three for the aromatic protons, and two singlets for the
methyl groups. The electron-withdrawing nature of the aldehyde and ester groups tends to shift
associated protons downfield (to a higher ppm value), while the electron-donating methyl group
causes an upfield shift.[1][2]

Predicted *H NMR Data

The spectrum is predicted in a standard solvent like CDCls with TMS as a reference.
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Signal Predicted Coupling
ignal
L . Chemical Shift  Multiplicity Constant (J, Integration
Assighment

(3, ppm) Hz)
Aldehyde (-CHO) ~10.4 Singlet (s) N/A 1H
Aromatic (H6) ~7.95 Doublet (d) J=8.0 1H
Aromatic (H5) ~7.40 Doublet (d) J=8.0 1H
Aromatic (H3) ~7.80 Singlet (s) N/A 1H
Ester Methyl (- ]

~3.90 Singlet (s) N/A 3H
OCHs)
Ring Methyl (- )

~2.45 Singlet (s) N/A 3H
CHs)

Rationale and Interpretation

e Aldehyde Proton (-CHO): The formyl proton is highly deshielded due to the anisotropy of the

carbonyl group and its direct attachment to the electron-withdrawing system. Its chemical

shift is expected to be significantly downfield, typically above 10 ppm.[3]

e Aromatic Protons (H3, H5, H6):

o H3: This proton is ortho to two strong electron-withdrawing groups (ester and aldehyde),

leading to significant deshielding. With no adjacent protons for ortho or meta coupling, it is

expected to appear as a singlet.

o HG6: Positioned ortho to the ester group, H6 is deshielded. It will be split into a doublet by

its ortho-neighbor H5.

o H5: This proton is ortho to the electron-donating methyl group, which provides a shielding

effect, moving it upfield relative to the other aromatic protons. It will be split into a doublet
by its ortho-neighbor H6.[4]

o Methyl Protons (-OCHs and -CHs): Both methyl groups are in environments with no adjacent

protons, thus they appear as sharp singlets. The ester methyl is deshielded by the adjacent
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oxygen atom, while the ring methyl proton signal is characteristic for a methyl group attached
to an aromatic ring.[5]

Figure 2: Predicted *H NMR coupling relationship for aromatic protons.

Predicted Carbon-13 Nuclear Magnetic Resonance
(**C NMR) Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments. For this molecule,
ten distinct signals are predicted, corresponding to the ten carbon atoms.

Predicted *C NMR Data

Carbon Assignment Predicted Chemical Shift (6, ppm)
Aldehyde Carbonyl (C=0) ~192
Ester Carbonyl (C=0) ~166
C4 (Ar-CHs) ~145
C2 (Ar-CHO) ~140
C1 (Ar-COOCH:) ~135
C6 (Ar-H) ~133
C5 (Ar-H) ~130
C3 (Ar-H) ~128
Ester Methyl (-OCHs) ~52
Ring Methyl (-CH3) ~22

Rationale and Interpretation

o Carbonyl Carbons: The aldehyde carbonyl carbon is the most downfield signal due to its
electronic environment, typically appearing around 190-200 ppm.[6] The ester carbonyl is
found further upfield, around 165-175 ppm.[7]
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o Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the
attached substituents. Carbons bearing substituents (ipso-carbons C1, C2, C4) have their
shifts significantly altered. The electron-donating methyl group at C4 will cause a downfield
shift for C4 itself but shield other ring carbons. The electron-withdrawing groups at C1 and
C2 will deshield their respective ipso-carbons.[2][8]

¢ Methyl Carbons: The ester methyl carbon (-OCHs) is deshielded by the oxygen atom,
appearing around 52 ppm. The ring methyl carbon (-CHs) is found in the typical aliphatic
region, around 22 ppm.[5]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies.
The spectrum of Methyl 2-formyl-4-methylbenzoate is expected to be dominated by strong
absorptions from its two carbonyl groups and characteristic bands for the aromatic and aliphatic

components.

Wavenumber (cm~2) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium-Weak

2980-2880 Aliphatic C-H Stretch Medium-Weak
Aldehyde C-H Stretch (Fermi o

~2850, ~2750 Weak, but characteristic
doublet)

~1725 Ester C=0 Stretch Strong, Sharp

Aldehyde C=0 Stretch
~1705 ] Strong, Sharp
(conjugated)

~1600, ~1480 Aromatic C=C Stretch Medium

1300-1100 Ester C-O Stretch Strong

Rationale and Interpretation

e C=0 Stretching: The presence of two carbonyl groups will result in two distinct, strong
absorption bands. The ester carbonyl stretch is typically at a higher frequency (~1725 cm™?)
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than the conjugated aromatic aldehyde carbonyl stretch (~1705 cm~1).[9][10][11]

e C-H Stretching: The spectrum will show C-H stretching vibrations above 3000 cm~1 for the
aromatic protons and below 3000 cm~1 for the methyl groups. Crucially, two weak but highly
diagnostic peaks for the aldehyde C-H stretch are expected around 2850 cm~1 and 2750
cm~1[10][12]

e C-O Stretching: The ester functional group will also exhibit strong, characteristic C-O
stretching bands in the 1300-1100 cm~* region.[11]

e Fingerprint Region: The region below 1500 cm~? will contain a complex pattern of signals
from various bending and stretching vibrations, which is unique to the molecule's overall
structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues.

Predicted Fragmentation

e Molecular lon (M*): The molecular ion peak is predicted at m/z = 178, corresponding to the
molecular formula C10H100s.

o Key Fragments:

o m/z = 147 (M - 31): Loss of the methoxy radical (*OCHs) from the ester group is a very
common and expected fragmentation pathway for methyl benzoates, leading to a stable
acylium ion.[13][14]

o m/z =149 (M - 29): Loss of the formyl radical (*<CHO) from the aldehyde group.
o m/z = 119: Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment.

o m/z = 91: A fragment corresponding to the tropylium ion, common in toluene-like
structures, formed after fragmentation.
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Figure 3: Plausible key fragmentation pathways for Methyl 2-formyl-4-methylbenzoate.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

» Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters
include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve
good signal-to-noise, and a relaxation delay of at least 2 seconds.

e 13C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (~220 ppm) and a significantly larger number of scans will be required
due to the low natural abundance of 13C.

e Processing: Process the raw data (FID) using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectrum to the
TMS signal at 0.00 ppm.
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IR Spectroscopy Protocol

e Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common
and requires minimal sample preparation.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Acquisition: Record the spectrum, typically over a range of 4000-400 cm~1. Co-add multiple
scans (e.g., 16) to improve the signal-to-noise ratio.

o Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

« lonization Method: Electron lonization (EIl) is a standard method for volatile, thermally stable
small molecules and provides reproducible fragmentation patterns.

e Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for
separation and analysis, or via a direct insertion probe.

e Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based
on their m/z ratio.

o Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z
40 to 300, to detect the molecular ion and key fragments.

Conclusion

This guide presents a detailed, predictive analysis of the *H NMR, 3C NMR, IR, and MS
spectra of Methyl 2-formyl-4-methylbenzoate. The predicted data, derived from fundamental
spectroscopic principles and comparison with analogous structures, provides a robust
spectroscopic fingerprint for this compound. The aldehyde proton signal above 10 ppm in tH
NMR, the two distinct carbonyl signals in both 13C NMR and IR spectra, and a molecular ion
peak at m/z 178 with characteristic losses of 31 and 29 amu in the mass spectrum are the most
definitive features for its identification. Researchers synthesizing this molecule can use this
guide as a benchmark for the structural verification of their product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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